1-Benzyl-4-(4-methylsulfonylphenyl)piperazine
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Overview
Description
1-Benzyl-4-(4-methylsulfonylphenyl)piperazine is a chemical compound with the molecular formula C18H22N2O2S It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(4-methylsulfonylphenyl)piperazine typically involves the reaction of piperazine with benzyl chloride and 4-methylsulfonylphenyl chloride. The process begins with the preparation of 1-benzylpiperazine by reacting piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting 1-benzylpiperazine is then reacted with 4-methylsulfonylphenyl chloride under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(4-methylsulfonylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methylsulfonyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Benzyl-4-(4-methylsulfonylphenyl)piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-methylsulfonylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: A simpler derivative of piperazine with similar structural features.
4-Methylsulfonylphenylpiperazine: Another derivative with a different substitution pattern.
Uniqueness
1-Benzyl-4-(4-methylsulfonylphenyl)piperazine is unique due to the presence of both benzyl and methylsulfonyl groups, which confer distinct chemical and biological properties. This combination of substituents allows for specific interactions with molecular targets, making it valuable for various research and industrial applications .
Properties
CAS No. |
166438-71-7 |
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Molecular Formula |
C18H22N2O2S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-benzyl-4-(4-methylsulfonylphenyl)piperazine |
InChI |
InChI=1S/C18H22N2O2S/c1-23(21,22)18-9-7-17(8-10-18)20-13-11-19(12-14-20)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3 |
InChI Key |
AANQIDNWZXVRIW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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